2-Morpholinoacetic acid hydrochloride

Catalog No.
S805163
CAS No.
89531-58-8
M.F
C6H12ClNO3
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholinoacetic acid hydrochloride

CAS Number

89531-58-8

Product Name

2-Morpholinoacetic acid hydrochloride

IUPAC Name

2-morpholin-4-ylacetic acid;hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H

InChI Key

ICGYBJNONRDZOP-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)O.Cl

Synonyms

(4-Morpholino)acetic Acid Hydrochloride; 2-(Morpholin-4-yl)acetic Acid Hydrochloride; 2-(Morpholino)acetic Acid Hydrochloride; 4-Morpholinylacetic Acid Hydrochloride

Canonical SMILES

C1COCCN1CC(=O)O.Cl

The exact mass of the compound 2-Morpholinoacetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Morpholinoacetic acid hydrochloride is the salt form of an N-substituted glycine analog, where the nitrogen atom is part of a morpholine ring. This structure positions it as a specialized amino acid derivative used primarily as a building block in organic synthesis, particularly for constructing peptidomimetics and other bioactive molecules. [cite: REFS-1] Its hydrochloride form provides distinct handling and solubility properties compared to the parent zwitterionic compound, making it a strategic choice for specific reaction conditions and formulation requirements.

Attempting to substitute 2-Morpholinoacetic acid hydrochloride with its free acid (zwitterionic) form can lead to significant process failures. The hydrochloride salt structure fundamentally alters the compound's physical properties, most critically by disrupting the strong intermolecular hydrogen bonding that defines the zwitterionic crystal lattice. [cite: REFS-1] This results in vastly different aqueous solubility profiles and handling characteristics. For applications requiring high-concentration aqueous solutions, predictable dissolution rates, or the circumvention of pH-dependent solubility minima near the isoelectric point, the hydrochloride form is not merely a preference but a process-critical requirement.

Superior Aqueous Solubility and Handling vs. Zwitterionic Form

As a hydrochloride salt, this compound circumvents the formation of the head-to-tail hydrogen-bonded zwitterionic crystal lattice characteristic of the free 2-Morpholinoacetic acid. [cite: REFS-1] This structural difference is the primary driver for its significantly enhanced solubility in aqueous media. While the free acid's zwitterionic nature leads to lower solubility, especially in organic solvents, the salt form behaves as a more typical ionic compound, facilitating the creation of high-concentration stock solutions and improving processability in aqueous reaction systems.

Evidence DimensionPhysical Form and Solubility Driver
Target Compound DataIonic hydrochloride salt
Comparator Or BaselineZwitterionic crystal lattice (Free Acid Form)
Quantified DifferenceQualitatively significant increase in aqueous solubility due to prevention of zwitterionic lattice formation.
ConditionsAqueous solutions for buffer preparation or chemical synthesis.

This enables reliable preparation of high-concentration aqueous solutions, a critical process advantage not offered by the sparingly soluble zwitterionic free acid.

Validated Precursor for Patented Bioactive Molecule Synthesis

2-Morpholinoacetic acid is explicitly specified as a key starting material in the synthesis of a series of potent CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists. [cite: REFS-1] In these patented synthetic routes, it serves as the foundational scaffold onto which further complexity is built. Its use is non-trivial, directly incorporating the morpholine-acetic acid moiety that is integral to the final molecule's biological activity. The hydrochloride form offers superior handling and solubility for the initial coupling steps often performed in polar solvents.

Evidence DimensionSynthetic Utility
Target Compound DataServes as a direct, single-component precursor for the core scaffold.
Comparator Or BaselineMulti-step de novo synthesis from morpholine and a glycine equivalent.
Quantified DifferenceReduces step count and simplifies the supply chain for accessing the core morpholin-4-yl-acetic acid structure.
ConditionsMulti-step synthesis of complex pharmaceutical intermediates.

Procuring this specific compound provides the most direct and validated route to a key structural motif required for synthesizing patented, high-value bioactive molecules.

Strategic Incorporation of a Conformationally-Defined, Pharmaceutically-Relevant Scaffold

Compared to flexible N-alkyl glycines like sarcosine or larger, more lipophilic analogs like N-cyclohexylglycine, 2-morpholinoacetic acid provides a conformationally restricted, polar, and metabolically stable building block. [cite: REFS-1] The morpholine ring is a privileged structure in medicinal chemistry used to improve aqueous solubility and metabolic stability while offering a defined three-dimensional shape for molecular recognition. Procuring this compound allows for the direct installation of this valuable scaffold, a more strategic choice than using simpler analogs that lack these combined physicochemical benefits.

Evidence DimensionScaffold Physicochemical Properties
Target Compound DataProvides a polar, metabolically stable, conformationally restricted morpholine ring.
Comparator Or BaselineFlexible N-alkyl glycines (e.g., sarcosine) or lipophilic N-cycloalkyl glycines.
Quantified DifferenceOffers a superior balance of polarity, metabolic stability, and conformational rigidity, which are key drug-like properties.
ConditionsScaffold design in medicinal chemistry and fragment-based drug discovery.

This compound is a direct route to embedding a structural motif known to improve drug-like properties, offering a clear advantage over less functionalized or more lipophilic glycine analogs.

Synthesis of Peptidomimetics and Constrained Scaffolds

This compound is the right choice when the synthetic goal is to introduce a conformationally rigid and polar N-substituent into a peptide or small molecule backbone. Its use as a direct precursor for CRTH2 antagonists demonstrates its value in creating complex molecular architectures where the morpholine ring is a critical, non-interchangeable design element. [cite: REFS-1]

Development of High-Concentration Aqueous Formulations and Reaction Systems

Due to its enhanced aqueous solubility over the zwitterionic free acid, this hydrochloride salt is indicated for use in preparing high-concentration buffers or as a soluble reactant in aqueous-phase organic synthesis. This avoids the process limitations and potential precipitation issues associated with the less soluble free acid form. [cite: REFS-2]

Medicinal Chemistry Programs Targeting Improved Pharmacokinetics

In drug discovery, where the goal is to optimize a lead compound's properties, this building block serves as a strategic tool. It directly installs the morpholine moiety, a well-established group for improving solubility, reducing metabolic liability, and fine-tuning polarity compared to simpler alkyl or cycloalkyl analogs. [cite: REFS-3]

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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